molecular formula C14H15Cl2F3N4 B13058171 N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride

Cat. No.: B13058171
M. Wt: 367.2 g/mol
InChI Key: WUZYRZBHXYUFRR-UHFFFAOYSA-N
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Description

This compound features a benzene-1,2-diamine core linked via an ethylamino group to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, with a hydrochloride salt enhancing its solubility and crystallinity.

Properties

Molecular Formula

C14H15Cl2F3N4

Molecular Weight

367.2 g/mol

IUPAC Name

2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C14H14ClF3N4.ClH/c15-10-7-9(14(16,17)18)8-22-13(10)21-6-5-20-12-4-2-1-3-11(12)19;/h1-4,7-8,20H,5-6,19H2,(H,21,22);1H

InChI Key

WUZYRZBHXYUFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

  • Step 1: Preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine intermediate

    The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes nucleophilic substitution with ethylenediamine, introducing the aminoethyl linker. This reaction is generally performed under controlled temperature and solvent conditions to favor selective substitution at the 2-position of the pyridine ring.

  • Step 2: Coupling with benzene-1,2-diamine

    The intermediate amine is then reacted with benzene-1,2-diamine to form the target compound. This coupling may be facilitated by activating agents or under catalytic conditions to ensure efficient bond formation between the aminoethyl chain and the benzene diamine moiety.

  • Step 3: Formation of hydrochloride salt

    The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and crystallinity, which is beneficial for purification and handling.

Reaction Conditions and Optimization

  • Solvents: Common solvents include methanol, toluene, or dichloromethane, chosen based on solubility and reaction compatibility.

  • Temperature: Reactions are typically conducted between ambient temperature and 110 °C, depending on the step, to balance reaction rate and selectivity.

  • Catalysts and Reagents: Palladium catalysts (e.g., Pd2(dba)3) with phosphine ligands (e.g., XantPhos) may be employed in coupling steps. Bases such as tert-butoxide (t-BuONa) facilitate nucleophilic substitution reactions.

  • Purification: Final products are purified by recrystallization or chromatographic techniques such as silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC).

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine Ethylenediamine, solvent (e.g., MeOH), controlled temperature (~70 °C), 12 h Moderate to high Control of temperature critical to avoid side reactions
2 Coupling of intermediate with benzene-1,2-diamine Pd-catalyst (Pd2(dba)3), XantPhos ligand, t-BuONa base, toluene, 110 °C, 12 h under N2 Moderate to high Use of inert atmosphere prevents oxidation
3 Conversion to hydrochloride salt HCl in dioxane or aqueous HCl, room temperature, 12 h High Enhances solubility and crystallinity
  • Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is displaced by the nucleophilic ethylenediamine, forming the aminoethyl intermediate.

  • Palladium-Catalyzed Coupling: The palladium catalyst facilitates the formation of the C-N bond between the aminoethyl intermediate and benzene-1,2-diamine through oxidative addition, ligand exchange, and reductive elimination cycles.

  • Salt Formation: Protonation of the amine groups by hydrochloric acid forms the hydrochloride salt, stabilizing the compound.

  • Control of reaction temperature and time is crucial to maximize yield and minimize by-products.

  • Use of palladium catalysts with bulky phosphine ligands improves coupling efficiency and selectivity.

  • Purification by prep-HPLC yields high-purity product suitable for biological assays.

  • The hydrochloride salt form exhibits improved solubility and stability compared to the free base.

Parameter Method Details Impact on Product
Starting Materials 2-chloro-5-(trifluoromethyl)pyridine, ethylenediamine, benzene-1,2-diamine Determines purity and yield
Reaction Solvent Methanol, toluene, dichloromethane Affects solubility and reaction rate
Temperature Range 20–110 °C Balances reaction kinetics and selectivity
Catalyst System Pd2(dba)3 with XantPhos ligand Enhances coupling efficiency
Base t-BuONa Facilitates nucleophilic substitution
Purification Silica gel chromatography, prep-HPLC, recrystallization Ensures high purity and crystallinity
Salt Formation HCl treatment Improves solubility and handling

Chemical Reactions Analysis

Types of Reactions

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro.

Data Table: Cytokine Inhibition

CytokineControl LevelCompound Level% Inhibition
IL-6100 pg/mL30 pg/mL70%
TNF-alpha150 pg/mL45 pg/mL70%
IL-1β120 pg/mL36 pg/mL70%

This data suggests that this compound could be a potential therapeutic agent for inflammatory diseases .

Neuroprotective Properties

Emerging research indicates that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : In a preclinical model of neurodegeneration, treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function .

Pesticidal Activities

The compound has been investigated for its potential use as a pesticide due to its structural similarity to known agrochemicals.

Research Findings : Laboratory tests showed that it effectively inhibited the growth of certain plant pathogens, suggesting its utility in agricultural applications .

Mechanism of Action

The mechanism by which N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Density (g/cm³) Boiling Point (°C) Hydrogen Bonding/Crystallinity
N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride Not reported C15H14Cl2F3N4* ~398.7 (HCl form) Benzene-1,2-diamine, HCl salt, pyridyl-Cl/CF3 N/A N/A Likely N-H⋯Cl ionic interactions
N1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride () 321391-95-1 C8H10Cl2F3N3 276.08 Ethane-1,2-diamine, HCl salt N/A N/A Ionic bonding, possible H-bonds
N1-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]amino]ethyl]-4-(trifluoromethyl)benzene-1,2-diamine () 478262-14-5 C15H13ClF6N4 398.73 Benzene-1,2-diamine with 4-CF3 substituent 1.5±0.1 471.5±45.0 Amine-mediated H-bonding likely
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine () Not reported C10H13ClF3N3 267.68 N,N-Dimethyl ethylenediamine N/A N/A Reduced H-bonding due to -CH3 groups

*Assumed molecular formula for hydrochloride form.

Key Comparative Insights

  • Hydrochloride Salts : The target compound and exhibit enhanced solubility and crystallinity due to ionic interactions. highlights how HCl salts form pseudo-dimers via N-H⋯Cl bonds, a feature likely shared by the target compound .
  • Aromatic vs.
  • Substituent Effects :
    • The 4-trifluoromethyl group in increases molecular weight (398.73 vs. ~398.7 in the target) and boiling point (471.5°C) due to stronger dipole interactions .
    • Dimethyl substitution in reduces hydrogen-bonding capacity but enhances lipophilicity, impacting bioavailability .

Biological Activity

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride, commonly referred to as the compound with CAS Number 317822-50-7, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C15H13ClF6N4·HCl
  • Molecular Weight: 428.72 g/mol
  • IUPAC Name: N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(trifluoromethyl)-1,2-benzenediamine hydrochloride

Biological Activity Overview

This compound has been primarily studied for its anti-cancer properties and potential as a therapeutic agent in various diseases. The following sections detail its biological activities based on recent research findings.

1. Anti-Cancer Activity

This compound has shown promising results in inhibiting tumor growth in several cancer models:

Study Cancer Type IC50 (μM) Mechanism of Action
Study AMCF Cell Line25.72 ± 3.95Induction of apoptosis
Study BU87 Glioblastoma45.2 ± 13.0Cell cycle arrest
Study CHeLa Cells30.0 ± 5.0Inhibition of proliferation

These studies indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including interference with cell cycle progression and apoptosis pathways .

The compound's mechanism involves targeting specific signaling pathways associated with cancer cell survival and proliferation:

  • JAK/STAT Pathway Inhibition: The compound has been shown to inhibit Janus kinase (JAK) activity, which is crucial in the signaling pathways for many cytokines involved in cancer progression.
  • PI3K/Akt Pathway Modulation: Studies indicate that it may also affect the PI3K/Akt signaling pathway, further promoting apoptosis in cancer cells .

3. Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical trials:

  • Case Study 1: In a study involving tumor-bearing mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study 2: A clinical trial assessing its effects on patients with advanced solid tumors reported a manageable safety profile and preliminary signs of efficacy .

Safety Profile

Despite its potential benefits, safety assessments have shown that this compound exhibits some toxicity:

Toxicity Assessment Observation
Skin IrritationModerate
Eye IrritationSevere
Acute ToxicityLD50 > 2000 mg/kg

Precautionary measures are recommended when handling this compound due to its irritant properties .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine core. Key steps include:

  • Chlorination and Trifluoromethylation: Introduce chlorine and trifluoromethyl groups to the pyridine ring under controlled conditions (e.g., using POCl₃ for chlorination and CF₃Cu for trifluoromethylation) .
  • Amine Coupling: React the pyridine derivative with ethylenediamine intermediates via nucleophilic substitution or reductive amination. Optimize pH (6.5–7.5) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Hydrochloride Formation: Precipitate the final product using HCl in anhydrous ethanol, followed by recrystallization for purity .

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